![molecular formula C11H14N2O3S B1271519 1-butyl-1H-benzimidazole-2-sulfonic acid CAS No. 300707-13-5](/img/structure/B1271519.png)
1-butyl-1H-benzimidazole-2-sulfonic acid
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Description
1-Butyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C11H14N2O3S . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that share a fundamental structural characteristic of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of 1-butyl-1H-benzimidazole-2-sulfonic acid consists of a benzimidazole core with a butyl group and a sulfonic acid group attached. The InChI code for this compound is1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9 (10)12-11 (13)17 (14,15)16/h4-7H,2-3,8H2,1H3, (H,14,15,16)
.
Scientific Research Applications
Anticancer Applications
Benzimidazole derivatives, including 1-butyl-1H-benzimidazole-2-sulfonic acid, have shown potential as inhibitors of various enzymes involved in cancer progression. They exhibit preliminary in vitro anticancer activities by optimizing solubility and introducing functional groups that enhance their efficacy .
Antimicrobial and Antiparasitic Uses
These compounds are also found to be potent antimicrobial and antiparasitic agents. Their structural features contribute to their effectiveness against a range of bacterial and parasitic infections .
Antihypertensive Properties
Benzimidazoles have been reported to possess antihypertensive properties, which could be beneficial in managing high blood pressure conditions .
Antiviral and Anti-infective
Their antiviral and anti-infective capabilities make them valuable in the treatment of viral infections and other infectious diseases .
Gastrointestinal Therapeutics
As proton-pump inhibitors (PPIs), benzimidazole derivatives are used in drugs like lansoprazole and omeprazole to treat gastrointestinal conditions such as ulcers .
Corrosion Inhibition
In the field of materials science, benzimidazoles serve as corrosion inhibitors, protecting metals from corrosive processes through electrochemical mechanisms .
Medicinal Chemistry
They are utilized in medicinal chemistry for the synthesis of non-protein amino acids and other compounds that are useful in drug development .
properties
IUPAC Name |
1-butylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKIQVCJSSRCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378265 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-benzimidazole-2-sulfonic acid | |
CAS RN |
300707-13-5 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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